molecular formula C14H16N4 B1386818 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine CAS No. 1312616-44-6

3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1386818
CAS No.: 1312616-44-6
M. Wt: 240.3 g/mol
InChI Key: FQYWOBXEUVKQSW-UHFFFAOYSA-N
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Description

3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular structure that incorporates both an indole and a pyrazole ring system. The indole moiety is a privileged scaffold in pharmaceuticals, known to be present in a wide range of bioactive molecules. Scientific literature indicates that indole derivatives demonstrate diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The specific substitution pattern on the indole nitrogen with an ethyl group, and the presence of a free amino group on the pyrazole ring, makes this compound a valuable intermediate. Researchers can utilize it as a key building block for the synthesis of more complex molecules, particularly in the exploration of new therapeutic agents. Its structure is ideal for studying structure-activity relationships (SAR) and for developing compounds that can interact with various biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions.

Properties

IUPAC Name

5-(1-ethyl-3-methylindol-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-3-18-12-7-5-4-6-10(12)9(2)14(18)11-8-13(15)17-16-11/h4-8H,3H2,1-2H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYWOBXEUVKQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC(=NN3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine, with a molecular formula of C14H16N4 and a molecular weight of 240.31 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H16N4
Molecular Weight240.31 g/mol
CAS Number1312616-44-6
SMILESCCn1c(c(C)c2ccccc12)c1cc(N)[nH]n1

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various precursors and reagents. The synthesis pathway is crucial for obtaining high yields and purity, which are essential for biological evaluations.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety demonstrate considerable anticancer properties. A study highlighted that pyrazole derivatives could inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. Specifically, derivatives similar to this compound have shown antiproliferative effects in vitro and antitumor activity in vivo .

Anti-inflammatory Effects

Several studies have investigated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for some derivatives were reported to be as low as 0.02–0.04 μM, indicating potent anti-inflammatory activity .

Antibacterial Activity

While some studies have reported weak antibacterial activity for related compounds, the specific antibacterial efficacy of this compound remains less documented. However, it is essential to consider that modifications to the pyrazole structure can enhance antibacterial properties .

Case Studies

Case Study 1: Anticancer Evaluation
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Among these, compounds similar to this compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, suggesting their potential as anticancer agents .

Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac. This highlights the therapeutic potential of compounds like this compound in managing inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Specifically, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has shown promise in inhibiting the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Demonstrated significant antiproliferative effects.
  • Liver Cancer (HepG2) : Exhibited notable cytotoxicity against liver cancer cells.

The mechanism of action is thought to involve the modulation of specific signaling pathways associated with cancer cell growth and survival .

Neuroprotective Effects

There is emerging evidence suggesting that indole-based compounds, including this pyrazole derivative, may possess neuroprotective properties. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available indole derivatives. The process may include:

  • Formation of the Indole Structure : Utilizing ethyl 3-methylindole as a precursor.
  • Pyrazole Ring Formation : Achieved through cyclization reactions involving hydrazines or hydrazones.

Several derivatives of this compound have been synthesized to enhance its biological activity and selectivity. For instance, modifications at various positions on the pyrazole or indole rings have led to compounds with improved anticancer efficacy .

Case Studies

StudyFindings
In vitro Anticancer Activity Evaluated against multiple cancer cell lines; showed IC50 values indicating potent activity against breast and liver cancer cells .
Neuroprotection Demonstrated potential to reduce neuronal cell death in models of oxidative stress .
Synthesis Efficiency Reported high yields (up to 93%) in the synthesis of related pyrazole derivatives using biocatalysts .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Electronic and Steric Properties

Aromatic vs. Heteroaromatic Substituents
  • 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine () : The trifluoromethyl group introduces strong electron-withdrawing effects, while the fluorophenyl substituent enhances hydrophobicity. In contrast, the indole group in the target compound is electron-rich, enabling π-π stacking interactions and hydrogen bonding via its NH group.
  • 3-(4-Ethylphenyl)-1H-pyrazol-5-amine () : The ethylphenyl group increases lipophilicity but lacks the indole’s hydrogen-bonding capability.
Regioisomeric Variations ()

Swapping substituent positions (e.g., 3- vs. 4-position on pyrazole) can drastically alter bioactivity. For example, shifting a pyridinyl group from the 3- to 4-position converted p38αMAP kinase inhibitors into anticancer kinase inhibitors. The target compound’s indole at the pyrazole 3-position may confer unique selectivity.

Physical and Pharmacokinetic Properties

  • Lipophilicity : The indole’s ethyl and methyl groups (logP ~3–4 estimated) likely increase lipophilicity compared to methoxy-substituted analogues (e.g., 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, ; logP ~2.5).
  • Solubility : The indole NH and pyrazole amine groups may improve aqueous solubility relative to tert-butyl-substituted derivatives (e.g., 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine, ).

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent (Pyrazole 3-position) Key Features Biological Relevance
Target Compound 1-Ethyl-3-methylindole Electron-rich, planar, hydrogen-bond donor Potential kinase/enzyme inhibitor (hypothesized)
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine () Fluorophenyl, trifluoromethyl Hydrophobic, electron-withdrawing Intermediate in inhibitor synthesis
3-(4-Ethylphenyl)-1H-pyrazol-5-amine () Ethylphenyl Lipophilic, no hydrogen-bonding Core for carboxylic acid derivatives
3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine () Nitrophenyl, tert-butyl Sterically bulky, electron-withdrawing Structural studies (SC-XRD)

Preparation Methods

Fischer Indole Synthesis

  • Reactants : Ethylhydrazine and 3-methylcyclohexanone.
  • Conditions : Acid catalysis (HCl, H₂SO₄) at 80–100°C for 6–8 hours.
  • Yield : 72–85%.
  • Mechanism : Acid-catalyzed cyclization followed by aromatization.

N-Alkylation of 3-Methylindole

  • Reactants : 3-Methylindole + ethyl bromide.
  • Base : K₂CO₃ in DMF at 60°C for 12 hours.
  • Yield : 68–75%.
  • Advantage : Avoids harsh acidic conditions.

Synthesis of 1H-Pyrazol-5-amine

Condensation-Cyclization Approach

Buchwald-Hartwig Amination

Coupling of Indole and Pyrazole Units

Nucleophilic Aromatic Substitution

  • Reactants : 1-Ethyl-3-methyl-1H-indole-2-carbaldehyde + 3-methyl-1H-pyrazol-5-amine.
  • Conditions : FeCl₃ (10 mol%) in MeCN at 80°C (3 hours).
  • Yield : 88–93%.
  • Key Step : Imine formation followed by cyclization.

Suzuki-Miyaura Coupling

  • Reactants : 2-Bromo-1-ethyl-3-methylindole + pyrazole boronic ester.
  • Catalyst : Pd(PPh₃)₄, K₂CO₃.
  • Conditions : 90°C in DMF/H₂O (8 hours).
  • Yield : 70–82%.

Optimization Studies

Table 1: Comparative Analysis of Coupling Methods

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) Selectivity
Nucleophilic Substitution FeCl₃ MeCN 80 3 93 High
Suzuki Coupling Pd(PPh₃)₄ DMF 90 8 82 Moderate
Buchwald-Hartwig Pd(OAc)₂ Dioxane 100 12 78 Low

Key Findings :

  • FeCl₃-catalyzed substitution offers the highest yield and selectivity.
  • Palladium-based methods require longer reaction times but are effective for sterically hindered substrates.

Purification and Characterization

  • Chromatography : Silica gel (petroleum ether/ethyl acetate, 9:1).
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 2.28 (s, 3H, CH₃), 6.95–7.45 (m, 4H, indole-H).
    • MS (ESI) : m/z 255.2 [M+H]⁺.

Challenges and Solutions

  • Regioselectivity : Controlled by electron-donating groups on indole (e.g., methyl).
  • Side Reactions : Minimized using anhydrous FeCl₃ and inert atmospheres.

Q & A

Q. What are the optimal synthetic routes for 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step strategies, including:

Condensation reactions : Building the pyrazole core via hydrazine derivatives reacting with α,β-unsaturated ketones or aldehydes (e.g., ).

Functionalization : Introducing the indole moiety through alkylation or cross-coupling reactions (e.g., describes a 58% yield for a related pyrazole-amine under specific conditions).

Purification : Column chromatography or recrystallization to isolate intermediates.

Q. Characterization methods :

  • NMR spectroscopy (1H/13C) confirms regiochemistry and substituent positions ().
  • X-ray diffraction resolves ambiguities in stereochemistry ().
  • Mass spectrometry validates molecular weight ().

Key reference : Multi-step protocols for pyrazole derivatives in and .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Answer:

  • X-ray crystallography : Resolves 3D geometry and hydrogen-bonding networks. Use SHELXL for refinement ().
  • NMR : Distinguishes NH protons in pyrazole and indole moieties (e.g., reports proton NMR for a related pyrazol-5-amine).
  • IR spectroscopy : Identifies amine (-NH2) and aromatic C-H stretches ().

Example : details a crystal structure determination with Rfactor=0.031R_{\text{factor}} = 0.031, highlighting precision in bond-length measurements.

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound?

Answer: Contradictions may arise from assay variability or off-target effects. Methodological solutions :

Orthogonal assays : Combine β-arrestin recruitment () with calcium flux or cAMP assays to validate target engagement.

Dose-response curves : Establish EC50/IC50 values across multiple replicates ().

Molecular docking : Use software like AutoDock to predict binding modes to targets like GPR39 ().

Reference : highlights LY2784544’s dual role as a kinase inhibitor and GPR39 agonist, underscoring the need for mechanistic follow-up.

Q. What challenges arise in X-ray crystallography of this compound, and how can they be mitigated?

Answer: Challenges :

  • Twinning : Common in flexible heterocycles.
  • Weak diffraction : Due to disordered solvent molecules.

Q. Solutions :

  • Cryocooling : Reduces thermal motion ( used 173 K for data collection).
  • TWINABS refinement : Handles twinned data ().
  • High-resolution synchrotron data : Improves electron density maps (e.g., achieved a data-to-parameter ratio of 17.9).

Key reference : SHELX workflows in and .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer: SAR strategies :

Analog synthesis : Vary substituents on the indole (e.g., ethyl vs. methyl) and pyrazole (e.g., amine vs. nitro groups) ().

Pharmacophore modeling : Map electrostatic/hydrophobic features using Schrödinger’s Phase or MOE.

Biological profiling : Test analogs against panels of kinases or GPCRs ().

Example : compares trifluoromethyl-substituted pyrazoles for enhanced metabolic stability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine

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